
1-Cyclopentylprop-2-yn-1-one
Overview
Description
1-Cyclopentylprop-2-yn-1-one is an organic compound with the molecular formula C8H10O. It is a ketone with a cyclopentyl group attached to a propynone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylprop-2-yn-1-one can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl bromide, followed by oxidation of the resulting alcohol to yield the desired ketone. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Cyclopentylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentylprop-2-yn-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl ethynyl ketone
- 1-Cyclopentyl-2-propynone
- 2-Propyn-1-one, 1-cyclopentyl
Uniqueness
1-Cyclopentylprop-2-yn-1-one is unique due to its specific structural features, such as the presence of both a cyclopentyl group and a propynone moiety.
Biological Activity
1-Cyclopentylprop-2-yn-1-one (CAS No. 70639-95-1) is a compound with a unique alkyne structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentyl group attached to a propynone moiety, giving it distinct chemical properties that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 134.16 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways and cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alkynyl derivatives can possess antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Activity | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | < 0.5 | |
Alkynyl derivative 10 | Antibacterial | 0.5 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific oncogenic pathways. The precise targets and pathways remain under investigation, but initial findings are promising.
Study on Antimicrobial Efficacy
In a study assessing the efficacy of various alkynyl compounds, this compound was evaluated alongside other derivatives for its ability to inhibit bacterial growth. It was found to be significantly more potent than established antibiotics like vancomycin against certain resistant strains .
Anticancer Activity Assessment
A preliminary study tested the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent .
Properties
IUPAC Name |
1-cyclopentylprop-2-yn-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h1,7H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXDLFNFGHXPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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